molecular formula C21H22N2O4S B1173822 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}

2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}

Cat. No.: B1173822
M. Wt: 398.477
InChI Key: OYGKBLUDKPCNAI-UHFFFAOYSA-N
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Description

2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino} is a naphthalene-derived compound featuring a sulfonamide functional group substituted with a butoxy moiety at the 4-position of the naphthyl ring.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.477

IUPAC Name

2-[(4-butoxynaphthalen-1-yl)sulfonylamino]benzamide

InChI

InChI=1S/C21H22N2O4S/c1-2-3-14-27-19-12-13-20(16-9-5-4-8-15(16)19)28(25,26)23-18-11-7-6-10-17(18)21(22)24/h4-13,23H,2-3,14H2,1H3,(H2,22,24)

InChI Key

OYGKBLUDKPCNAI-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

The compound’s closest analogs include substituted naphthalenesulfonic acids and sulfonamides. Below is a detailed comparison:

Substituent Position and Functional Group Variations

2-Amino-1-naphthalenesulfonic acid (CAS: 81-16-3) Structure: Amino group at the 2-position, sulfonic acid at the 1-position. Properties: Higher water solubility due to the sulfonic acid group. Used as an intermediate in dye synthesis. Lacks the butoxy group and sulfonamide linkage, reducing its lipophilicity compared to the target compound .

4-Amino-1-naphthalenesulfonic acid (CAS: 84-87-7) Structure: Amino group at the 4-position, sulfonic acid at the 1-position. Properties: Forms intramolecular hydrogen bonds (e.g., O–H⋯N interactions in tautomeric forms), similar to sulfonamide derivatives. The absence of a butoxy chain limits its membrane permeability .

1-[4-({4-[(E)-(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl}sulfanyl)phenyl]ethanone Structure: Features a sulfanyl bridge and acetylphenyl group. Properties: Exhibits keto–amino tautomerism with a C=O bond length of 1.277 Å and C–N bond length of 1.334 Å, comparable to sulfonamides. Intramolecular O–H⋯N hydrogen bonding (2.558 Å) stabilizes the tautomer, a property absent in the target compound due to its butoxy substitution .

Physicochemical Properties

Compound Functional Groups Solubility Key Interactions
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino} Sulfonamide, butoxy Low (lipophilic) Van der Waals, weak H-bonding
2-Amino-1-naphthalenesulfonic acid Sulfonic acid, amino High (hydrophilic) Ionic interactions, H-bonding
1-[4-(...sulfanyl)phenyl]ethanone Sulfanyl, acetyl, keto–amino Moderate Strong intramolecular H-bonding

Research Findings and Implications

  • Synthetic Challenges: The butoxy group in 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino} may hinder crystallization compared to simpler sulfonic acid analogs, as seen in related compounds with disordered tautomeric forms .
  • Biological Relevance : Sulfonamide derivatives typically exhibit higher binding affinity to proteins than sulfonic acids due to enhanced hydrophobic interactions. The butoxy chain could further improve target selectivity in drug design .

Limitations and Knowledge Gaps

  • Contradictions: While sulfonamides generally favor H-bonding, the butoxy group’s steric bulk may reduce this capacity compared to amino-substituted analogs .

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